molecular formula C6H4Cl2O3S B13585088 2-Chloro-4-hydroxybenzene-1-sulfonyl chloride

2-Chloro-4-hydroxybenzene-1-sulfonyl chloride

Cat. No.: B13585088
M. Wt: 227.06 g/mol
InChI Key: MKCGFWYRBBNMRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Chloro-4-hydroxybenzene-1-sulfonyl chloride is an organic compound with the molecular formula C6H4ClO3S. It is a derivative of benzene, featuring a chlorine atom, a hydroxyl group, and a sulfonyl chloride group attached to the benzene ring. This compound is known for its reactivity and is used in various chemical synthesis processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-hydroxybenzene-1-sulfonyl chloride typically involves the chlorosulfonation of 4-chlorophenol. The reaction is carried out by treating 4-chlorophenol with chlorosulfonic acid under controlled conditions. The reaction proceeds as follows:

    Chlorosulfonation: 4-Chlorophenol is reacted with chlorosulfonic acid at a temperature range of 0-5°C. This step introduces the sulfonyl chloride group into the benzene ring.

    Purification: The crude product is then purified by recrystallization or distillation to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar process but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and efficient production.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-hydroxybenzene-1-sulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom and the sulfonyl chloride group can be substituted by other nucleophiles.

    Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the sulfonyl chloride can be reduced to a sulfonamide.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling.

Common Reagents and Conditions

    Nucleophiles: Ammonia, amines, and alcohols are common nucleophiles used in substitution reactions.

    Oxidizing Agents: Potassium permanganate and chromium trioxide are used for oxidation.

    Reducing Agents: Lithium aluminum hydride and sodium borohydride are used for reduction.

Major Products

    Substitution Products: Depending on the nucleophile, products such as sulfonamides, sulfonates, and ethers can be formed.

    Oxidation Products: Oxidation of the hydroxyl group leads to the formation of 2-Chloro-4-oxo-benzene-1-sulfonyl chloride.

    Reduction Products: Reduction of the sulfonyl chloride group results in the formation of sulfonamides.

Scientific Research Applications

2-Chloro-4-hydroxybenzene-1-sulfonyl chloride is used in various scientific research applications, including:

    Chemistry: It is used as an intermediate in the synthesis of dyes, pharmaceuticals, and agrochemicals.

    Biology: It is used in the modification of biomolecules and the synthesis of bioactive compounds.

    Medicine: It is used in the development of drugs and therapeutic agents.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Chloro-4-hydroxybenzene-1-sulfonyl chloride involves its reactivity towards nucleophiles. The sulfonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is utilized in various chemical transformations and modifications of molecules.

Comparison with Similar Compounds

Similar Compounds

  • 4-Chloro-3-hydroxybenzene-1-sulfonyl chloride
  • 2-Chloro-4-cyanobenzene-1-sulfonyl chloride
  • 2-Chloro-4-nitrobenzene-1-sulfonyl chloride

Uniqueness

2-Chloro-4-hydroxybenzene-1-sulfonyl chloride is unique due to the presence of both a hydroxyl group and a sulfonyl chloride group on the benzene ring. This combination of functional groups imparts distinct reactivity and makes it a valuable intermediate in various chemical synthesis processes.

Properties

Molecular Formula

C6H4Cl2O3S

Molecular Weight

227.06 g/mol

IUPAC Name

2-chloro-4-hydroxybenzenesulfonyl chloride

InChI

InChI=1S/C6H4Cl2O3S/c7-5-3-4(9)1-2-6(5)12(8,10)11/h1-3,9H

InChI Key

MKCGFWYRBBNMRQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1O)Cl)S(=O)(=O)Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.